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molecular formula C18H21NO B5707470 1-[2-(2-biphenylyloxy)ethyl]pyrrolidine

1-[2-(2-biphenylyloxy)ethyl]pyrrolidine

Cat. No. B5707470
M. Wt: 267.4 g/mol
InChI Key: ILBOKJSDNPPQBF-UHFFFAOYSA-N
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Patent
US06339092B1

Procedure details

1.76 mol of 4-hydroxybiphenyl, 2.29 mol of 1-(2-chloroethyl)pyrrolidine and 5.3 mol of potassium carbonate are placed in 2.5 liters of dimethylformamide. The whole is heated at 50° C. ovemright. After cooling, the solid is filtered off and the solvent is removed by evaporation. The residue is taken up in ethyl acetate. After washing of the organic phase drying and evaporation, a residue is obtained which is purified by chromatography over silica using an ethyl acetate/ethanol mixture (80/20) as eluant. The expected product is obtained after crystallisation of the residual oil.
Quantity
1.76 mol
Type
reactant
Reaction Step One
Quantity
2.29 mol
Type
reactant
Reaction Step Two
Quantity
5.3 mol
Type
reactant
Reaction Step Three
Quantity
2.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.Cl[CH2:15][CH2:16][N:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1.C(=O)([O-])[O-:23].[K+].[K+]>CN(C)C=O>[C:5]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]([O:23][CH2:15][CH2:16][N:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:3][CH:2]=[CH:7][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.76 mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=CC=C1
Step Two
Name
Quantity
2.29 mol
Type
reactant
Smiles
ClCCN1CCCC1
Step Three
Name
Quantity
5.3 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
2.5 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is removed by evaporation
WASH
Type
WASH
Details
After washing of the organic phase
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
a residue is obtained which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography over silica using an ethyl acetate/ethanol mixture (80/20) as eluant

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)OCCN1CCCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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